Cas no 2137602-09-4 (2-(3-Methylcyclopentyl)butanoic acid)

2-(3-Methylcyclopentyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-methylcyclopentyl)butanoic acid
- 2137602-09-4
- EN300-783180
- 2-(3-Methylcyclopentyl)butanoic acid
-
- インチ: 1S/C10H18O2/c1-3-9(10(11)12)8-5-4-7(2)6-8/h7-9H,3-6H2,1-2H3,(H,11,12)
- InChIKey: ZNWRQNUVCSLOSZ-UHFFFAOYSA-N
- SMILES: OC(C(CC)C1CCC(C)C1)=O
計算された属性
- 精确分子量: 170.130679813g/mol
- 同位素质量: 170.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 3.1
2-(3-Methylcyclopentyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783180-5.0g |
2-(3-methylcyclopentyl)butanoic acid |
2137602-09-4 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
Enamine | EN300-783180-10.0g |
2-(3-methylcyclopentyl)butanoic acid |
2137602-09-4 | 95% | 10.0g |
$3007.0 | 2024-05-22 | |
Enamine | EN300-783180-0.5g |
2-(3-methylcyclopentyl)butanoic acid |
2137602-09-4 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
Enamine | EN300-783180-0.05g |
2-(3-methylcyclopentyl)butanoic acid |
2137602-09-4 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
Enamine | EN300-783180-2.5g |
2-(3-methylcyclopentyl)butanoic acid |
2137602-09-4 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
Enamine | EN300-783180-0.1g |
2-(3-methylcyclopentyl)butanoic acid |
2137602-09-4 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
Enamine | EN300-783180-1.0g |
2-(3-methylcyclopentyl)butanoic acid |
2137602-09-4 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-783180-0.25g |
2-(3-methylcyclopentyl)butanoic acid |
2137602-09-4 | 95% | 0.25g |
$642.0 | 2024-05-22 |
2-(3-Methylcyclopentyl)butanoic acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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S. Ahmed Chem. Commun., 2009, 6421-6423
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4. Back matter
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
2-(3-Methylcyclopentyl)butanoic acidに関する追加情報
2-(3-Methylcyclopentyl)butanoic Acid: A Comprehensive Overview
2-(3-Methylcyclopentyl)butanoic acid, identified by the CAS number 2137602-09-4, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, food additives, and industrial chemistry. This compound has garnered attention due to its unique chemical structure and potential biological activities. Recent studies have highlighted its role in drug development, particularly in the design of bioactive molecules with enhanced pharmacokinetic properties.
The molecular structure of 2-(3-Methylcyclopentyl)butanoic acid consists of a cyclopentane ring substituted with a methyl group at the 3-position and a butanoic acid moiety attached at the 2-position. This arrangement imparts the compound with a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications. Researchers have explored its ability to act as a chiral building block in asymmetric synthesis, which is crucial for the development of enantiomerically pure drugs.
In recent years, advancements in synthetic methodologies have enabled the efficient production of 2-(3-Methylcyclopentyl)butanoic acid. Techniques such as enzymatic catalysis and microwave-assisted synthesis have been employed to optimize its synthesis, reducing production costs and enhancing yield. These innovations have made the compound more accessible for large-scale applications in industries such as food flavoring and fragrance production.
The biological activity of 2-(3-Methylcyclopentyl)butanoic acid has been a focal point of numerous studies. Preclinical research has demonstrated its potential as an anti-inflammatory agent, with studies indicating that it can inhibit key inflammatory pathways without causing significant side effects. Additionally, its role as a precursor in the synthesis of bioactive peptides has been explored, highlighting its importance in nutraceuticals and functional foods.
From an environmental perspective, the biodegradability of 2-(3-Methylcyclopentyl)butanoic acid has been assessed under various conditions. Results suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. This characteristic is particularly important for its use in sustainable chemical processes and green chemistry initiatives.
In conclusion, 2-(3-Methylcyclopentyl)butanoic acid stands out as a multifaceted compound with promising applications across multiple domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable asset in modern chemistry. As research continues to uncover new potentials for this compound, its role in innovative solutions across industries is expected to grow significantly.
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